1-Phenyl-6-oxabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-phenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12O/c1-2-5-9(6-3-1)11-8-4-7-10(11)12-11/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
FOOWPXSAJSAYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 6 Oxabicyclo 3.1.0 Hexane and Analogous Structures
Cyclization Strategies for Oxabicyclo[3.1.0]hexane Construction
The formation of the 6-oxabicyclo[3.1.0]hexane skeleton is a critical step that can be achieved through various cyclization techniques. These methods often involve the creation of the cyclopropane (B1198618) ring onto a pre-existing heterocyclic or unsaturated precursor.
Transition Metal-Catalyzed Cyclopropanation Reactions
Transition metal catalysis offers a powerful and versatile approach for the construction of the cyclopropane ring in the oxabicyclo[3.1.0]hexane framework. Catalysts based on rhodium and palladium are particularly effective in promoting these transformations.
Dirhodium(II) catalysts, particularly dirhodium(II) carboxamidates, are highly effective in catalyzing the intramolecular cyclopropanation of α-diazoacetates. acs.orgresearchgate.netscribd.com This method has been successfully applied to the synthesis of various bicyclic systems, including aza- and oxa-bicyclo[3.1.0]hexanes. The general approach involves the decomposition of a diazo compound by the rhodium catalyst to generate a rhodium-carbene intermediate, which then undergoes an intramolecular reaction with a tethered alkene to form the cyclopropane ring.
While much of the research has focused on the synthesis of nitrogen-containing analogues (azabicyclo[3.1.0]hexanes), the principles are directly applicable to their oxygen-containing counterparts. nih.govpku.edu.cnacs.orgacs.org For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using low loadings of a dirhodium(II) catalyst can be stereoselectively controlled to produce either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govpku.edu.cnacs.orgacs.org This control is achieved by the careful selection of the dirhodium catalyst and the reaction conditions.
A closely related synthesis of (1R,5S,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has been achieved using a chiral ruthenium catalyst with trans-cinnamyl diazoacetate, affording the product in high yield and enantioselectivity. thieme-connect.com This demonstrates the utility of metal-catalyzed cyclopropanation of diazo compounds for the stereocontrolled synthesis of the oxabicyclo[3.1.0]hexane core.
Table 1: Dirhodium(II)-Catalyzed Cyclopropanation for Bicyclo[3.1.0]hexane Systems
| Catalyst | Substrate | Product | Yield | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole and ethyl diazoacetate | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | - | 1:1 | - | acs.org |
| Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄ | N-Boc-2,5-dihydropyrrole and ethyl diazoacetate | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | 83% | 17:83 | - | acs.org |
Palladium catalysis provides another powerful avenue for the synthesis of bicyclo[3.1.0]hexane systems through the oxidative cyclization of enynes. nih.gov This method allows for the construction of the bicyclic framework from acyclic precursors in a stereospecific manner. The reaction mechanism typically involves the coordination of the palladium catalyst to the enyne, followed by a series of steps including carbopalladation and reductive elimination to form the cyclopropane ring.
This strategy has been successfully employed to generate a variety of bicyclo[3.1.0] and [4.1.0] ring systems containing lactones, tetrahydrofurans, and pyrrolidines. nih.gov The choice of oxidant is crucial for the success of these reactions. Furthermore, an enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed using a palladium(II)/palladium(IV)-mediated oxidative cyclization of N-allyl propargylamines. doi.org This process, which utilizes a chiral spiro bis(isoxazoline) ligand (SPRIX), demonstrates the potential for asymmetric synthesis of these bicyclic scaffolds. doi.orgresearchgate.net
Photochemical and Metal-Catalyzed Routes for Bicyclic Systems
Photochemical reactions offer a distinct approach to the synthesis of bicyclo[3.1.0]hexane systems, often proceeding under mild conditions without the need for metal catalysts. acs.org Intramolecular photochemical [2+1] cycloadditions of nucleophilic siloxy carbenes with tethered olefins have been shown to produce bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. rsc.orgscispace.com This method relies on the generation of a carbene intermediate upon visible light irradiation, which then undergoes a cycloaddition reaction.
For example, the photochemical irradiation of an acrylate (B77674) derivative can afford a bicyclo[3.1.0]hexane in good yield with exclusive formation of the exo-isomer. scispace.com This highlights the stereospecificity that can be achieved with photochemical methods. While this has been demonstrated for various bicyclic systems, its specific application to 1-phenyl-6-oxabicyclo[3.1.0]hexane would depend on the synthesis of a suitable precursor.
Intramolecular Cyclization of Alkylidenecyclopropyl Esters
A highly stereoselective method for the synthesis of the 3-oxabicyclo[3.1.0]hexane-2-one core involves the iodolactonization of alkylidenecyclopropyl esters. nih.govacs.orgacs.org This reaction proceeds with iodine or N-iodosuccinimide (NIS) in aqueous acetonitrile (B52724) to afford 4,5-trans-1,5-cis-3-oxabicyclo-[3.1.0]hexane-2-ones. nih.govacs.orgacs.org The reaction is general and can accommodate a wide range of substituents. A proposed mechanism suggests a crucial role for water in the reaction pathway. acs.org This methodology provides a direct route to a structure that is highly analogous to this compound, differing primarily in the substitution pattern and the presence of a carbonyl group in the heterocyclic ring.
Epoxidation Approaches for Oxirane Ring Formation within Bicyclic Frameworks
An alternative synthetic strategy involves the formation of the oxirane (epoxide) ring as a final step onto a pre-existing bicyclic or unsaturated cyclopentane (B165970) precursor. The oxirane ring, also known as an epoxy group, is a three-membered ring containing an oxygen atom. nih.gov Its formation is a key step in many synthetic routes.
Epoxidation is commonly achieved by reacting an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through the intramolecular cyclization of a halohydrin. researchgate.netyoutube.com The choice of epoxidation agent and reaction conditions can influence the stereochemical outcome of the reaction.
In the context of this compound, this would involve the epoxidation of a corresponding phenyl-substituted cyclopentene (B43876) derivative. For instance, a patent describes the epoxidation of a substituted cyclopentene to yield a 5-(4-chlorobenzyl)-2,2-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde, demonstrating the feasibility of this approach for creating the bicyclic ether structure. google.com Furthermore, the 6-oxabicyclo[3.1.0]hexane scaffold has been shown to be stable during subsequent synthetic transformations, as seen in the synthesis of conformationally locked nucleoside analogues. conicet.gov.ar The epoxide ring can be opened with various nucleophiles, but it can also be a stable final functionality. thieme-connect.denih.govmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (1R,5S,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
| 4,5-trans-1,5-cis-3-Oxabicyclo-[3.1.0]hexane-2-one |
| 5-(4-chlorobenzyl)-2,2-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde |
| Acrylate |
| Alkylidenecyclopropyl ester |
| N-Allyl propargylamine |
| Azabicyclo[3.1.0]hexane |
| Bicyclo[3.1.0]hexane |
| Bicyclo[4.1.0]heptane |
| trans-Cinnamyl diazoacetate |
| α-Diazoacetate |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate |
| Ethyl diazoacetate |
| Halohydrin |
| Iodine |
| Iodoform |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| N-Boc-2,5-dihydropyrrole |
| N-iodosuccinimide (NIS) |
| Oxabicyclo[3.1.0]hexane |
| Peroxy acid |
| Phenyl-substituted cyclopentene |
| Pyrrolidine |
| Spiro bis(isoxazoline) ligand (SPRIX) |
Stereoselective Epoxidation Techniques
The formation of the oxirane ring in the 6-oxabicyclo[3.1.0]hexane system is a critical step, often accomplished through the stereoselective epoxidation of a corresponding cyclopentene precursor. The stereochemical outcome of this reaction is crucial as it dictates the geometry of the resulting bicyclic product.
Research has demonstrated the stereoselective epoxidation of unsaturated β-amino esters derived from bicyclic β-lactams. This process leads to the formation of compounds like ethyl (1R,2R,3R,5S)-2-benzamido-6-oxabicyclo[3.1.0]hexane-3-carboxylate with high yields (97%). The reaction involves the treatment of an unsaturated precursor with an oxidizing agent, where the existing stereocenters on the cyclopentane ring direct the approach of the reagent to one face of the double bond, ensuring a high degree of stereocontrol.
Alternative epoxidation methods can also be employed, such as treating a precursor with a halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent mixture (e.g., DMSO and water) to form a halohydrin. This intermediate is then cyclized with a base to yield the epoxide. The choice of oxidizing agent is critical; for instance, meta-chloroperoxybenzoic acid (mCPBA) is another common reagent for this transformation, often yielding the trans-epoxide isomer.
The epoxidation of α,β-unsaturated esters containing fluorine substituents has been achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a low-cost and easy-to-handle reagent. This highlights the adaptability of epoxidation reactions to a range of substrates, including those activated by electron-withdrawing groups.
Formation of 2,3-Epoxy Sulfonates as Bicyclic Precursors
2,3-Epoxy sulfonates serve as valuable precursors for constructing bicyclic systems. The reactivity of these substrates, particularly under acidic conditions, can lead to complex and sometimes unexpected rearrangements. The treatment of 2,3-epoxy sulfonates with a Lewis acid like boron trifluoride etherate (BF₃•Et₂O) can induce intramolecular reactions to form rearranged products.
Interestingly, the stoichiometry of the Lewis acid plays a critical role in the reaction outcome. While a large excess (e.g., 10 equivalents) of BF₃•Et₂O can lead to a specific rearranged product in high yield (83%), using a stoichiometric amount (1.0 equivalent) can result in a mixture of products, including enones. For example, the reaction of cis-epoxy tosylate 1a with one equivalent of BF₃•Et₂O yielded the expected rearranged product 2a (48%) alongside two enones, 3 (9%) and 4 (21%). This divergent reactivity underscores the delicate control required in these transformations. The sulfonyl group is not typically recognized for neighboring group participation in the same way as acyl groups, making the formation of these enones particularly noteworthy.
Table 1: Product Distribution in the Reaction of Epoxy Sulfonate 1a with BF₃•Et₂O
| Product | Yield |
|---|---|
| Rearranged Product (2a) | 48% |
| Enone (3) | 9% |
| Enone (4) | 21% |
Data sourced from a study on the reaction of 2,3-epoxy sulfonates.
Regioselective and Diastereoselective Phenyl Group Introduction
The introduction of a phenyl group onto the bicyclic scaffold requires precise control over both regioselectivity (where the group attaches) and diastereoselectivity (the 3D orientation of the group relative to other stereocenters).
Stereochemical Aspects and Chiral Synthesis of 1 Phenyl 6 Oxabicyclo 3.1.0 Hexane Analogues
Enantioselective Synthesis and Chiral Control
The generation of single enantiomers of 1-phenyl-6-oxabicyclo[3.1.0]hexane analogues is a key objective in their synthesis. This is achieved through various asymmetric strategies that guide the formation of the chiral centers with a high degree of stereocontrol.
Role of Chiral Catalysts and Ligands (e.g., SPRIX Ligands) in Asymmetric Transformations
The development of chiral catalysts and ligands has revolutionized asymmetric synthesis. In the context of oxabicyclo[3.1.0]hexane systems, palladium catalysis has proven to be a powerful tool. Specifically, chiral spiro bis(isoxazoline) ligands, known as SPRIX ligands, have demonstrated remarkable efficacy in enantioselective oxidative cyclizations. doi.org
These ligands create a chiral environment around the metal center, influencing the trajectory of the reacting substrates and leading to the preferential formation of one enantiomer over the other. For instance, the Pd(II)/Pd(IV) catalytic cycle, facilitated by SPRIX ligands, has been successfully employed in the cyclization of 1,6-enynes to produce bicyclic lactones with the oxabicyclo[3.1.0]hexane skeleton in high enantiomeric excess (ee). doi.org The rigidity of the spiro framework of SPRIX ligands is a key feature, contributing to their high performance in inducing enantioselectivity. lookchem.com The choice of the specific SPRIX ligand, such as (P,R,R)-i-Pr-SPRIX, can be critical for achieving high yields and enantioselectivities in the synthesis of related bicyclic structures like 3-azabicyclo[3.1.0]hexanes. doi.org Research has shown that other common chiral ligands, including BOX, PyOX, and BINAP, were ineffective in similar oxidative cyclizations, highlighting the unique advantage of SPRIX ligands in these transformations. doi.org
A study on the enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes, which share a similar bicyclic core, demonstrated the crucial role of the i-Pr-SPRIX ligand in the palladium-catalyzed oxidative cyclization step. The desired bicyclic compounds were obtained in up to 92% yield and 90% ee. doi.org The absence of the chiral ligand resulted in a racemic product, confirming that the ligand is essential for the asymmetric induction. doi.org
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Pd(II)/Pd(IV) with i-Pr-SPRIX | Oxidative Cyclization | 3-Azabicyclo[3.1.0]hexanes | Up to 90% | doi.org |
| Pd(II)/Pd(IV) with SPRIX | Oxidative Cyclization | Bicyclic Lactones (oxabicyclo[3.1.0]hexane skeleton) | Up to 95% | doi.org |
Biocatalytic Approaches to Enantiomerically Enriched Bicyclic Compounds
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. uni-graz.at Enzymes, operating under mild conditions, can catalyze reactions with high chemo-, regio-, and stereoselectivity. uni-graz.atmdpi.com For the synthesis of enantiomerically enriched bicyclic compounds, including those with the oxabicyclo[3.1.0]hexane framework, enzymes such as lipases and oxidoreductases are particularly valuable. bris.ac.ukmdpi.com
Biocatalytic methods like kinetic resolution, desymmetrization, and dynamic kinetic resolution are employed to separate racemic mixtures or convert prochiral substrates into single enantiomers. bris.ac.uk For example, lipases are widely used for the kinetic resolution of racemic alcohols and esters due to their broad substrate tolerance and high enantioselectivity in acylation and deacylation reactions. bris.ac.uk While direct biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis are applicable to the synthesis of chiral building blocks or the resolution of racemic intermediates leading to this scaffold. The use of whole-cell biocatalysts, such as baker's yeast, has also been explored for the enantioselective reduction of various functional groups, which could be a key step in the synthesis of chiral precursors for bicyclic systems. mdpi.com
Diastereoselective Induction in Cyclopropane (B1198618) and Oxirane Ring Closures
The formation of the fused cyclopropane and oxirane rings in the oxabicyclo[3.1.0]hexane system requires control over diastereoselectivity to establish the correct relative stereochemistry of the chiral centers. The stereochemical outcome of these ring-closing reactions is often influenced by the reaction conditions and the nature of the reactants and catalysts.
Michael-initiated ring closure (MIRC) reactions are a powerful strategy for the synthesis of cyclopropanes with high stereoselectivity. rsc.org The stereochemistry of the resulting cyclopropane can be controlled by using chiral substrates or chiral catalysts. rsc.org Similarly, the Simmons-Smith cyclopropanation, which involves an organozinc carbenoid, often relies on the presence of directing groups like hydroxyl or amino functions to achieve high diastereoselectivity. rsc.orgresearchgate.net
In the context of forming the oxabicyclo[3.1.0]hexane skeleton, intramolecular cyclopropanation of olefins with metallocarbenes is a common approach. d-nb.info The development of catalytic enantioselective versions of these reactions allows for the construction of enantioenriched bicyclo[3.1.0]hexanes. For instance, a copper(I)/secondary amine cooperative catalyst system has been used for the intramolecular radical cyclopropanation of unactivated alkenes to form bicyclo[3.1.0]hexane skeletons with excellent efficiency and diastereoselectivity. d-nb.info This method has also been extended to an asymmetric transformation, providing access to chiral bicyclo[3.1.0]hexanes with adjacent all-carbon quaternary stereocenters. d-nb.info
Determination and Assignment of Absolute and Relative Stereochemistry
Once a chiral this compound analogue has been synthesized, it is crucial to determine its absolute and relative stereochemistry. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for determining the enantiomeric purity of a sample. thieme-connect.dersc.org By comparing the retention times of the synthesized compound with those of known standards or by separating the enantiomers of a racemic mixture, the enantiomeric excess can be quantified.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the relative stereochemistry of the molecule. The coupling constants and nuclear Overhauser effects (NOE) observed in the ¹H NMR spectrum can provide information about the spatial proximity of different protons, allowing for the elucidation of the relative arrangement of substituents on the bicyclic framework. conicet.gov.ar
For the unambiguous determination of the absolute configuration, X-ray crystallography is the gold standard, provided that suitable single crystals of the compound can be obtained. acs.org This technique provides a detailed three-dimensional structure of the molecule, confirming both the relative and absolute stereochemistry. In the absence of single crystals, chiroptical methods such as circular dichroism (CD) spectroscopy can be used to compare the experimental spectrum with theoretically predicted spectra for different stereoisomers. acs.org
Conformational Analysis of Oxabicyclo[3.1.0]hexane Systems
Pseudorotational Cycles and Furanose Ring Conformations
The concept of pseudorotation is used to describe the conformational flexibility of five-membered rings, such as the tetrahydrofuran (B95107) ring within the oxabicyclo[3.1.0]hexane system. conicet.gov.ar The conformation of the furanose ring can be described by a phase angle of pseudorotation (P), which defines the puckering of the ring. conicet.gov.ar The fusion of the cyclopropane ring locks the furanose ring into a specific conformation, typically in the North or South hemisphere of the pseudorotational cycle. conicet.gov.arnih.gov
For example, nucleoside analogues built on an oxabicyclo[3.1.0]hexane template are often conformationally locked. nih.govresearchgate.net The specific location of the oxygen atom and the fusion of the cyclopropane ring determine whether the conformation is locked in the North (e.g., ³T₂) or South (e.g., ₂T³) region of the pseudorotational cycle. nih.gov This conformational locking is a key design element in creating nucleoside analogues with specific shapes to probe enzyme-substrate interactions. acs.org The conformation of these locked nucleosides can be studied using NMR spectroscopy, with variable temperature studies confirming the rigidity of the system. researchgate.net For instance, a study on nucleoside analogues with a 2-oxabicyclo[3.1.0]hexane scaffold found that they were restricted to a conformation between a T-0(1) and an E-2 conformation in the South-East hemisphere of the pseudorotational cycle. researchgate.net
| Bicyclic System | Locked Conformation Hemisphere | Reference |
| 6-Oxobicyclo[3.1.0]hexane nucleosides | North | conicet.gov.ar |
| 2-Oxabicyclo[3.1.0]hexane nucleosides | South-East | researchgate.net |
| Bicyclo[3.1.0]hexane nucleosides (North isomers) | North (e.g., ₂E) | nih.gov |
| Bicyclo[3.1.0]hexane nucleosides (South isomers) | South (e.g., ³E) | nih.gov |
Impact of the Phenyl Substituent on Bicyclic Conformation
The bicyclo[3.1.0]hexane framework, which forms the core of this compound, is a conformationally constrained system. researchgate.netnih.gov Extensive research, including computational studies and spectroscopic analysis, has established that the parent bicyclo[3.1.0]hexane ring system and its derivatives predominantly adopt a boat-like conformation over a chair-like alternative. researchgate.netresearchgate.netrsc.org This preference is a characteristic and largely independent feature of the substitution patterns on the ring. researchgate.net The fusion of the cyclopropane ring to the five-membered ring introduces significant rigidity, making these scaffolds valuable for creating conformationally locked molecules. researchgate.netconicet.gov.ar
The introduction of a phenyl substituent at the C1 bridgehead position of the 6-oxabicyclo[3.1.0]hexane skeleton influences the local geometry and electronic distribution of the bicyclic system. While specific X-ray crystallographic or detailed computational studies exclusively detailing the conformational parameters of this compound were not found in the reviewed literature, the impact of the phenyl group can be understood through general stereochemical and electronic principles.
Steric and Electronic Influence:
The phenyl group is a sterically demanding substituent. Its placement at the bridgehead carbon (C1) can lead to steric interactions that may cause slight distortions in the boat conformation of the oxabicyclic ring. These distortions could manifest as minor flattening or puckering of the five-membered ring portion to accommodate the bulky aromatic group.
Electronically, the phenyl group can engage in orbital interactions with the bicyclic framework. chemrxiv.org Specifically, hyperconjugative or through-bond interactions between the π-system of the phenyl ring and the σ-bonds of the strained cyclopropane ring could occur. These stereoelectronic effects can influence bond lengths and angles at the bridgehead position. chemrxiv.orgpitt.edu However, given the inherent rigidity of the bicyclic system, these electronic effects are not expected to induce a major conformational change, such as an inversion from the preferred boat to a chair conformation. whiterose.ac.uk Studies on related, highly substituted bicyclic systems confirm that the fundamental boat conformation is robust. researchgate.net
In essence, while the phenyl substituent at C1 undoubtedly modulates the precise geometric parameters of the 6-oxabicyclo[3.1.0]hexane ring, the molecule is expected to retain the characteristic and energetically favorable boat-like conformation of its parent scaffold.
General Conformational Characteristics of the Bicyclo[3.1.0]hexane System
| Parameter | Description | Finding | Citations |
| Preferred Conformation | The most stable arrangement of the bicyclic rings. | The boat conformation is energetically favored over the chair form. | researchgate.netresearchgate.netrsc.orgacs.org |
| Ring Rigidity | The degree of conformational flexibility. | The system is considered a rigid scaffold, often used to lock molecular conformations. | researchgate.netconicet.gov.ar |
| Conformational Stability | The energy difference between conformers. | The boat form is significantly more stable than the unobserved chair conformation (approx. 3 kcal/mol less stable for the parent hydrocarbon). | researchgate.net |
| Ring Puckering | The deviation of the ring atoms from a plane. | Potential energy functions show a single minimum, corresponding to a single stable puckered conformation. | researchgate.net |
Spectroscopic Characterization and Structural Elucidation of Oxabicyclo 3.1.0 Hexane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Phenyl-6-oxabicyclo[3.1.0]hexane derivatives, both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of the bicyclic system and the phenyl substituent.
The ¹H NMR spectrum of a this compound derivative is characterized by distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the strained bicyclic core.
The phenyl protons typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. rsc.orgbeilstein-journals.org For instance, in (1S,5R,6R)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, the phenyl protons resonate as multiplets at δ 7.31 (t), 7.25 (t), and 7.06 (d) ppm. beilstein-journals.org Similarly, for ethyl 6-phenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate, the five phenyl protons are observed as a multiplet between δ 7.2 and 7.4 ppm. oup.com
The protons on the bicyclo[3.1.0]hexane framework are found in the upfield region of the spectrum. The rigid, strained nature of this system results in complex splitting patterns and diastereotopic protons. conicet.gov.arconicet.gov.ar The protons of the epoxide or cyclopropane (B1198618) ring are particularly distinctive. conicet.gov.ar For example, in conformationally locked nucleosides containing the 6-oxabicyclo[3.1.0]hexane system, a characteristic singlet for the epoxide protons is observed around δ 3.57–3.67 ppm. conicet.gov.ar In 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane, the bicyclic protons show complex signals, including a triplet at δ 1.35 ppm and doublets of doublets at δ 1.63 ppm and 4.45 ppm, reflecting the rigid coupling network within the ring system. google.com
The following table summarizes representative ¹H NMR data for various phenyl-substituted oxabicyclo[3.1.0]hexane derivatives.
| Compound | Phenyl Protons (δ, ppm) | Bicyclic Protons (δ, ppm) | Solvent |
| 2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane google.com | Not specified | 1.35 (t, J=4.8 Hz, 1H), 1.63 (dd, J=4.8, 8.0 Hz, 1H), 2.54 (ddd, J=4.8, 4.8, 8.0 Hz, 1H), 4.28 (d, J=9.2 Hz, 1H), 4.45 (dd, J=4.8, 9.2 Hz, 1H) | CDCl₃ |
| Ethyl 6-phenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate oup.com | 7.2–7.4 (m, 5H) | 2.0–2.5 (m, 4H), 2.90 (d, J=5.4 Hz, 1H), 3.1—3.3 (m, 1H) | CDCl₃ |
| (1S,5R,6R)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one beilstein-journals.org | 7.31 (t, J=7.64 Hz, 2H), 7.25 (t, J=7.26 Hz, 1H), 7.06 (d, J=6.88 Hz, 2H) | 4.47 (dd, J=9.56, 4.97 Hz, 1H), 4.41 (d, J=9.56 Hz, 1H), 2.55‒2.51 (m, 1H), 2.36‒2.31 (m, 2H) | CDCl₃ |
| Methyl (1S,5S,6R*)-6-phenyl-2-oxabicyclo[3.1.0]hexane-6-carboxylate rsc.org | 7.42 – 7.26 (m, 3H), 6.97 – 6.79 (m, 2H) | 6.43 (q, 1H), 5.47 (dd, 1H), 4.96 (q, 1H), 3.04 (ddt, 1H), 2.61 (ddt, 1H) | CDCl₃ |
The ¹³C NMR spectrum provides essential information about the carbon skeleton. The phenyl group carbons typically appear in the δ 125–145 ppm range. clockss.orgoup.com The carbon atoms of the oxabicyclo[3.1.0]hexane framework resonate in the upfield region, with their specific chemical shifts being highly dependent on the substitution pattern and stereochemistry. spectrabase.commdpi.com
For example, in a derivative like cis-2-hydroxy-2-methyl-1-phenyl-6-oxabicyclo[3.1.0]hexane, the bicyclic carbons show signals at δ 15.3, 25.5, 30.1, 68.1, and 84.5 ppm, while the phenyl carbons appear at δ 126.6, 127.8, and 128.2 ppm, among others. clockss.org The presence of heteroatoms and strain within the bicyclic system significantly influences the chemical shifts. The parent 6-oxabicyclo[3.1.0]hexane shows signals for its bicyclic carbons, providing a baseline for analyzing substituted analogs. spectrabase.comspectrabase.com
The table below presents ¹³C NMR data for related oxabicyclo[3.1.0]hexane structures, illustrating the typical chemical shift ranges for the bicyclic carbons.
| Compound | Bicyclic Carbon Signals (δ, ppm) | Phenyl Carbon Signals (δ, ppm) | Solvent |
| (1R,2S,4S,5S)-5-Methyl-1-{6-oxa-4-(phenylmethoxy)-5-[(phenylmethoxy)-methyl]bicyclo[3.1.0]hex-2-yl}-3-(phenylcarbonyl)-1,3-dihydropyrimidine-2,4-dione conicet.gov.ar | 34.7, 53.7, 59.3, 66.1, 67.0, 72.5, 73.6, 76.4 | 127.6, 127.8, 128.2, 128.3, 131.8, 137.2, 137.5 | CDCl₃ |
| cis-2-hydroxy-2-methyl-1-phenyl-6-oxabicyclo[3.1.0]hexane derivative clockss.org | 15.3, 25.5, 30.1, 68.1, 84.5 | 116.0, 116.3, 126.6, 127.8, 128.2, 130.2, 130.3, 132.4, 132.5, 163.6, 167.0 | CDCl₃ |
| Ethyl (1R,2R,3R,5S) 2-benzamido-6-oxabicyclo[3.1.0]hexane-3-carboxylate mdpi.com | 30.8, 37.5, 53.3, 54.0, 57.5, 61.6 | 127.5, 129.0, 132.0, 134.4 | CDCl₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key absorptions would include those for C-H bonds (both aromatic and aliphatic), C=C bonds of the phenyl ring, and the C-O-C ether linkage of the oxabicyclic ring.
C-H Stretching: Aromatic C-H stretches appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz Aliphatic C-H stretches from the bicyclic system are found just below 3000 cm⁻¹. vscht.cz
C=C Stretching: Aromatic C=C stretching vibrations give rise to characteristic bands in the 1600-1400 cm⁻¹ range. vscht.cz
C-O Stretching: The C-O-C stretching of the ether in the oxabicyclo ring is expected to produce a strong band in the fingerprint region, typically around 1250-1050 cm⁻¹. oup.com
For a related compound, ethyl 6-phenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate, the IR spectrum shows bands at 2970 cm⁻¹ (aliphatic C-H), 1746 and 1724 cm⁻¹ (carbonyls), and 1503 cm⁻¹ (aromatic C=C). oup.com The parent compound, 6-oxabicyclo[3.1.0]hexane, has available IR spectra that show the fundamental vibrations of the core structure. nist.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through ionization and analysis of fragment ions. For this compound (C₁₁H₁₂O), the molecular ion peak (M⁺·) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (160.21 g/mol ).
High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For example, a derivative, cis-2-hydroxy-2-methyl-1-phenyl-6-oxabicyclo[3.1.0]hexane, showed a calculated m/z for a fragment ion that closely matched the found value, confirming its composition. clockss.org
The fragmentation pattern is also diagnostic. The bicyclic ring may undergo characteristic cleavages. In the mass spectrum of ethyl 6-phenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate, a prominent peak at m/z 129 is observed, which could correspond to the loss of the ethoxycarbonyl group and subsequent rearrangement. oup.com Analysis of the fragmentation of the parent 6-oxabicyclo[3.1.0]hexane can also provide clues to the fragmentation pathways of its derivatives. nist.govnist.gov
Advanced Spectroscopic Techniques for Stereochemical and Conformational Studies
Due to the chirality and conformational rigidity of the this compound scaffold, advanced analytical methods are crucial for stereochemical assignment and the study of its three-dimensional structure.
Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential for separating enantiomers and determining the enantiomeric excess (ee) of chiral synthesis products. For the stereoisomers of 6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, chiral HPLC analysis using a CHIRALPAK OJ-H column with a hexane (B92381)/isopropanol eluent successfully separated the major and minor enantiomers, with distinct retention times of 20.4 and 23.6 minutes, respectively. beilstein-journals.org This demonstrates the utility of chiral chromatography in resolving the stereoisomers of this class of compounds. rsc.orgbeilstein-journals.org
Fluorescence Spectroscopy: The introduction of a fluorophore or the inherent fluorescence of a derivative can be studied to understand its environment and interactions. Measurements of fluorescence intensity and lifetime, as performed on related endoperoxide derivatives of oxabicyclo[3.1.0]hexanes, can provide insights into molecular dynamics and stability. rsc.org Such techniques are particularly useful in biological contexts or materials science applications.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): These chiroptical techniques are powerful for determining the absolute configuration of chiral molecules in solution. By comparing experimentally measured CD and VCD spectra with those predicted by computational methods like Density Functional Theory (DFT), the absolute stereochemistry of complex bicyclo[3.1.0]hexane derivatives can be unambiguously assigned. researchgate.net This approach has been successfully used to elucidate the boat-like versus chair-like conformations and the absolute configurations of functionalized bicyclo[3.1.0]hexane ring systems. researchgate.net
Computational and Theoretical Investigations of Oxabicyclo 3.1.0 Hexane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and predicting the reactivity of oxabicyclo[3.1.0]hexane systems. These methods allow for the detailed examination of reaction mechanisms at the molecular level.
Characterization of Reaction Intermediates and Transition States
Computational studies have been crucial in characterizing the transient species that govern the chemical transformations of oxabicyclo[3.1.0]hexane derivatives. For instance, in the context of gold-catalyzed reactions, DFT calculations have helped to elucidate complex reaction landscapes involving numerous potential pathways with similar energies. nih.govacs.org These calculations can identify key intermediates, such as vinyl gold carbenes and gold-activated allenes, which are formed during the course of a reaction. nih.govacs.org The geometries and energies of these intermediates and the transition states that connect them provide a detailed mechanistic picture that is often difficult to obtain through experimental means alone.
In the photochemical rearrangement of related bicyclic systems, computational methods like CASSCF/MRMP2 have been used to investigate potential energy surfaces. researchgate.net These studies have confirmed the involvement of biradical intermediates and have detailed the multi-step mechanisms of these reactions. researchgate.net The characterization of such fleeting species is vital for understanding and predicting the outcomes of chemical reactions involving the oxabicyclo[3.1.0]hexane framework.
Prediction of Reaction Pathways and Energy Landscapes
Theoretical calculations are powerful tools for predicting the most likely reaction pathways by mapping out the potential energy surface of a given transformation. For gold-catalyzed cycloisomerization reactions of enynes that can lead to bicyclo[3.1.0]hexane skeletons, DFT calculations have revealed intricate "golden carousels" of reaction pathways with comparable energy barriers. nih.govacs.org By calculating the energies of various intermediates and transition states, researchers can predict the feasibility of different mechanistic proposals. For example, in some systems, an initial 1,2-acetate shift to form a vinyl gold carbene is predicted to be a key step. nih.govacs.org
Furthermore, computational studies can explain the stereoselectivity observed in certain reactions. acs.org By modeling the interactions between reactants and catalysts, it is possible to understand why one stereoisomer is formed preferentially over another. These predictive capabilities are invaluable for designing new synthetic routes and optimizing existing ones to achieve desired products with high efficiency and selectivity.
Theoretical Vibrational Studies and Spectral Predictions
Computational methods are widely used to predict the vibrational spectra (infrared and Raman) of molecules. These theoretical predictions are essential for interpreting experimental spectra and assigning observed vibrational bands to specific molecular motions. For the parent 6-oxabicyclo[3.1.0]hexane and related bicyclic molecules, low-frequency gas-phase Raman spectra have been recorded and assigned with the aid of theoretical calculations. iaea.org
These studies often focus on the characteristic ring-puckering and twisting modes of the five-membered ring and the rocking mode of the three-membered ring. iaea.org Ab initio computations have been employed to calculate the potential energy functions for these large-amplitude motions, which can then be used to predict the frequencies and intensities of the corresponding vibrational transitions. researchgate.net The comparison between theoretical and experimental spectra provides a robust method for confirming the structure and conformation of these molecules. researchgate.net
Assessment of Ring Strain and Aromaticity in Phenyl-Substituted Bicyclic Systems
The bicyclo[3.1.0]hexane framework possesses inherent ring strain due to the fusion of a cyclopropane (B1198618) and a cyclopentane (B165970) ring. nih.gov This strain energy influences the molecule's reactivity, often making it resemble that of an alkene rather than a saturated alkane. nih.gov The presence of a phenyl substituent can further modulate the electronic structure and stability of the system.
Molecular Modeling in Structure-Activity Relationship Studies (SAR)
Molecular modeling plays a critical role in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. For compounds containing the oxabicyclo[3.1.0]hexane scaffold, molecular modeling techniques are used to explore their potential as therapeutic agents.
For instance, derivatives of this bicyclic system have been investigated as ligands for opioid receptors. researchgate.net SAR studies, supported by molecular docking simulations, have been performed to optimize the interaction of these compounds with their biological targets. researchgate.net These models help to rationalize the observed binding affinities and selectivities, and guide the design of new analogs with improved properties. By visualizing how the molecule fits into the binding site of a protein, researchers can make informed decisions about which structural modifications are likely to enhance activity. The replacement of phenyl rings with saturated bioisosteres like oxabicyclo[3.1.0]hexane derivatives is a strategy used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. acs.orgchemrxiv.orgdntb.gov.ua
Advanced Chemical Applications of 1 Phenyl 6 Oxabicyclo 3.1.0 Hexane As a Chemical Building Block
Utility in the Synthesis of Complex Natural Products and Analogues
The 6-oxabicyclo[3.1.0]hexane core is a key structural motif found in several biologically active natural products. Its presence in these molecules has inspired synthetic chemists to utilize derivatives, including 1-Phenyl-6-oxabicyclo[3.1.0]hexane, as strategic starting materials or key intermediates for the total synthesis of these complex targets and their analogues. A prime example is the family of neplanocin antibiotics. The rigid 6-oxabicyclo[3.1.0]hexane scaffold is a characteristic feature of the naturally occurring carbocyclic nucleoside, neplanocin C. researchgate.net
Leveraging this structural similarity, researchers have developed convergent synthetic routes to analogues of neplanocin C. conicet.gov.ar For instance, a common synthetic strategy involves the epoxidation of a corresponding cyclopentene (B43876) precursor, which can be substituted with a phenyl group, to form the 6-oxabicyclo[3.1.0]hexane system. This bicyclic core is then coupled with various nucleobases to generate the final natural product analogues. The phenyl group can serve to modulate the electronic and steric properties of the molecule, potentially leading to analogues with altered or improved biological activity profiles.
The application of this scaffold extends beyond direct mimicry of existing natural products. The inherent reactivity of the epoxide and the defined stereochemistry of the bicyclic system allow for a range of chemical transformations, enabling the construction of diverse and complex molecular frameworks that are of significant interest in medicinal chemistry and drug discovery.
Development of Conformationally Locked Systems (e.g., Deoxynucleosides)
A significant application of the this compound scaffold lies in the synthesis of conformationally locked nucleoside analogues. researchgate.netconicet.gov.ar In solution, the furanose ring of natural nucleosides exists in a dynamic equilibrium between two major conformations, termed North (N) and South (S). conicet.gov.ar However, for optimal interaction with a biological target, such as an enzyme or receptor, only one of these conformations is typically preferred. conicet.gov.ar
By replacing the flexible furanose ring with the rigid 6-oxabicyclo[3.1.0]hexane system, chemists can "lock" the molecule into a specific conformation, closely mimicking the North-type geometry of the pseudorotational cycle. researchgate.netconicet.gov.arnih.gov This conformational restriction is crucial for studying structure-activity relationships (SAR) and for designing nucleoside analogues with enhanced biological activity and selectivity.
The synthesis of these conformationally locked systems often involves the coupling of a suitably functionalized 6-oxabicyclo[3.1.0]hexane precursor, which may contain a phenyl group at the 1-position, with a nucleobase. researchgate.net For example, purine (B94841) analogues of deoxynucleosides have been successfully synthesized using this template. conicet.gov.ar The stability of the epoxide ring within the 6-oxabicyclo[3.1.0]hexane core is a key consideration during these synthetic sequences. While stable during the synthesis of purine analogues, it has been noted to be more labile and prone to intramolecular ring-opening when attempting to synthesize pyrimidine (B1678525) derivatives. researchgate.netconicet.gov.ar
The resulting deoxynucleoside analogues, which are conformationally equivalent to those built with a bicyclo[3.1.0]hexane template, have been evaluated for their antiviral properties. conicet.gov.ar This highlights the importance of the 6-oxabicyclo[3.1.0]hexane scaffold in creating structurally defined probes to explore and modulate biological processes.
Precursors for Functionalized Cyclopropane (B1198618) and Oxirane Derivatives
The strained nature of the this compound ring system makes it an excellent precursor for a variety of functionalized molecules, particularly those containing cyclopropane and oxirane moieties. The inherent ring strain of both the cyclopropane and epoxide rings can be selectively released through controlled chemical reactions, providing access to a range of synthetically useful intermediates.
The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that generate highly functionalized cyclopentane (B165970) derivatives. For instance, attempts to synthesize pyrimidine-based nucleoside analogues using the 6-oxabicyclo[3.1.0]hexane scaffold have been complicated by a facile intramolecular epoxide ring-opening reaction. researchgate.netconicet.gov.ar While a challenge in that specific context, this reactivity can be harnessed to produce complex heterocyclic systems in a stereocontrolled manner.
Below is a table summarizing the types of transformations that this compound and related structures can undergo to yield functionalized derivatives.
| Starting Material Scaffold | Reagent/Condition | Product Type | Ref. |
| 6-Oxabicyclo[3.1.0]hexane | Intramolecular Nucleophile (e.g., pyrimidine base) | Functionalized Anhydride (B1165640)/Heterocycle | conicet.gov.ar |
| 1-Chlorocyclopropyl p-tolyl sulfoxide (B87167) derivatives | i-PrMgCl | Bicyclo[3.1.0]hexanes via 1,5-C-H insertion | researchgate.net |
| Allylic alcohol on cyclopentene | m-CPBA | 6-Oxabicyclo[3.1.0]hexane | conicet.gov.ar |
| Olefin on cyclopentene | Vanadyl acetylacetonate/TBHP | 6-Oxabicyclo[3.1.0]hexane | google.com |
These transformations underscore the utility of the this compound scaffold as a versatile platform for generating molecular complexity. The ability to selectively open either the epoxide or, under different conditions, the cyclopropane ring provides multiple pathways to diverse and valuable chemical entities.
Exploration as Isosteric Replacements in Molecular Design (e.g., Isosteres of Benzene (B151609) Rings)
In modern medicinal chemistry, the replacement of planar aromatic rings, such as benzene, with three-dimensional, saturated bicyclic scaffolds is a widely adopted strategy to improve the physicochemical properties of drug candidates. researchgate.netrsc.orgscribd.com This "escape from flatland" approach can lead to enhanced aqueous solubility, improved metabolic stability, and novel intellectual property. Saturated bioisosteres like bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes have been successfully employed as replacements for para- and ortho-substituted benzene rings, respectively. rsc.orgscribd.comrsc.org
The this compound scaffold, with its rigid three-dimensional structure, represents an intriguing candidate for an isostere of a substituted benzene ring. While direct biological validation for this specific scaffold as a benzene isostere is an emerging area, the underlying principle is well-established. The defined exit vectors of substituents placed on the bicyclic core can mimic the spatial arrangement of substituents on an aromatic ring, while the saturated nature of the scaffold offers a completely different electronic and metabolic profile.
The table below compares the properties of a typical benzene ring with the potential advantages offered by a saturated bicyclic isostere like this compound.
| Property | Benzene Ring | Saturated Bicyclic Isostere | Potential Advantage |
| Geometry | Planar (2D) | Rigid (3D) | Improved spatial diversity, novel SAR |
| Metabolism | Prone to oxidative metabolism (e.g., by CYP450 enzymes) | Generally more resistant to oxidation | Increased metabolic stability, longer half-life |
| Solubility | Often contributes to poor aqueous solubility | Generally improves aqueous solubility | Enhanced bioavailability |
| Lipophilicity (logP/logD) | Tends to be high | Can lower lipophilicity | Better ADME properties |
| Patentability | Ubiquitous in known drugs | Represents novel chemical space | Stronger intellectual property position |
The inclusion of the 1-phenyl group on the 6-oxabicyclo[3.1.0]hexane scaffold provides a key anchor point for molecular design, while the rest of the bicyclic system acts as the isosteric core. The exploration of this and related bicyclic systems, such as 3-oxabicyclo[3.1.0]hexane, in the context of isosteric replacement is an active area of research with the potential to deliver next-generation therapeutic agents with superior drug-like properties. google.com
Role as Chiral Synthons and Auxiliaries in Asymmetric Synthesis
The stereochemically rich framework of this compound makes it a highly valuable chiral building block, or synthon, for asymmetric synthesis. smolecule.combldpharm.com The presence of multiple stereocenters in a rigid conformation allows for the transfer of chirality to new molecules with a high degree of control. Enantiomerically pure forms of this compound can be used to construct complex target molecules with specific, desired stereochemistry, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.
The synthesis of chiral 3-azabicyclo[3.1.0]hexanes and 3-oxabicyclo[3.1.0]hexanes has been achieved through enantioselective methods, demonstrating the feasibility of controlling the stereochemistry of this bicyclic system. researchgate.netdoi.org For example, enantioselective Pd(II)/Pd(IV) oxidative cyclization of 1,6-enynes has been used to produce oxabicyclo[3.1.0]hexane skeletons with high enantioselectivity, employing chiral ligands such as spiro bis(isoxazoline) (SPRIX). doi.org
The general strategies for utilizing chiral bicyclo[3.1.0]hexane systems in asymmetric synthesis are summarized below:
| Strategy | Description | Example Application | Ref. |
| Chiral Building Block | An enantiomerically pure bicyclic compound is incorporated into a larger molecule, contributing its stereocenters to the final product. | Synthesis of complex molecules with desired stereochemistry for drug development. | smolecule.com |
| Enantioselective Synthesis | The bicyclo[3.1.0]hexane core is formed using a chiral catalyst or auxiliary, thereby setting the absolute stereochemistry of the product. | Pd-catalyzed oxidative cyclization using a chiral SPRIX ligand to give enantiopure oxabicyclo[3.1.0]hexanes. | doi.org |
| Diastereoselective Reactions | The inherent chirality and rigid conformation of the bicyclic system direct the stereochemical outcome of subsequent reactions on the molecule. | Hydroxyl-directed Simmons-Smith cyclopropanation to form the bicyclic system with high diastereoselectivity. | nih.gov |
Due to its defined stereocenters, a chiral version of this compound, such as (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (a related structure), can serve as a starting point for the synthesis of other complex chiral molecules. smolecule.com This utility as a chiral synthon makes it a powerful tool for chemists seeking to construct enantiomerically pure compounds with high efficiency and stereocontrol.
Future Research Directions in 1 Phenyl 6 Oxabicyclo 3.1.0 Hexane Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The current synthesis of the 6-oxabicyclo[3.1.0]hexane core often relies on the cyclopropanation of corresponding cyclopentene (B43876) precursors. researchgate.net Future efforts should be directed towards creating more efficient, stereoselective, and scalable routes specifically for 1-phenyl substituted analogues.
Key research objectives include:
Catalyst Advancement: Developing novel transition-metal catalysts (e.g., based on Rhodium, Copper, or Gold) for intramolecular cyclopropanation that offer higher turnover numbers and enhanced control over the diastereoselectivity of the phenyl group's orientation. acs.orgacs.org
Asymmetric Synthesis: Establishing robust asymmetric methodologies to access enantiomerically pure (1S,5R)- or (1R,5S)-1-phenyl-6-oxabicyclo[3.1.0]hexane. nih.gov This could involve chiral catalysts, chiral auxiliaries, or enzymatic resolutions.
Alternative Precursors: Exploring alternative and more readily available starting materials beyond simple cyclopentenols, potentially through cascade reactions that construct the bicyclic system in a single pot. researchgate.net
| Proposed Synthetic Strategy | Key Focus Area | Potential Advantage |
| Asymmetric Carbene Transfer | Development of chiral dirhodium(II) or copper catalysts. | Direct access to enantiopure products with high stereocontrol. |
| Phase-Transfer Catalysis (PTC) | Optimization of catalysts and reaction conditions for dichlorocarbene (B158193) or dibromocarbene addition followed by reduction. acs.org | Cost-effective, scalable, and avoids sensitive organometallic reagents. |
| Intramolecular Epoxidation | Stereoselective epoxidation of 1-phenyl-bicyclo[3.1.0]hexene precursors. | Orthogonal route offering different stereochemical outcomes. |
Exploration of Undiscovered Reactivity Pathways and Transformations
Research into the reactivity of 1-Phenyl-6-oxabicyclo[3.1.0]hexane has primarily centered on the nucleophilic opening of the epoxide ring to mimic sugar moieties. acs.orgresearchgate.net The exploration of other reactive sites on the molecule is a significant area for future investigation.
Potential avenues for discovery include:
Cyclopropane (B1198618) Ring-Opening: Investigating Lewis acid- or transition metal-catalyzed ring-opening of the cyclopropane moiety. This could lead to novel cyclopentane (B165970) or cyclohexene (B86901) derivatives with unique substitution patterns, a strategy that has been explored in related aza-bicyclic systems. scispace.com
Aromatic Ring Functionalization: Utilizing the phenyl group as a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions to introduce diverse substituents.
Rearrangement Reactions: Studying potential skeletal rearrangements under thermal or photochemical conditions to access entirely new heterocyclic or carbocyclic frameworks.
Cycloaddition Reactions: Exploring the participation of the bicyclic system in cycloaddition reactions, potentially leading to complex polycyclic architectures.
Refinement of Stereochemical Control in Complex Derivatizations
The rigid bicyclic structure of this compound offers a unique platform for stereocontrolled synthesis. The facial bias imposed by the fused rings can direct the approach of reagents, but this has not been systematically studied. Future work should focus on refining the stereochemical control during the derivatization of the core structure. scispace.commdpi.com
Key research goals should involve:
Substrate-Controlled Reactions: Systematically mapping the directing effects of the phenyl group and other substituents on the stereochemical outcome of reactions at various positions of the bicyclic core.
Catalyst-Controlled Stereoselectivity: Designing catalytic systems that can override the inherent substrate bias to selectively generate less favored stereoisomers. This is particularly important for accessing a wider range of diastereomerically pure compounds. acs.org
Complex Target Synthesis: Applying refined stereocontrol methods to the synthesis of complex natural products or pharmacologically active molecules where precise three-dimensional arrangement of substituents is critical. researchgate.net
Integration with Sustainable Chemistry Principles and Flow Chemistry
Modern synthetic chemistry emphasizes the importance of sustainability. Future syntheses of this compound and its derivatives should incorporate green chemistry principles.
Areas for development include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, such as addition reactions over substitution or protection/deprotection sequences.
Greener Solvents and Reagents: Replacing hazardous solvents and toxic reagents (e.g., organomercury compounds previously used for carbene generation) with more environmentally benign alternatives. acs.org
Flow Chemistry: Implementing continuous flow processes for key synthetic steps, especially for the generation and use of potentially hazardous intermediates like diazo compounds for cyclopropanation. flowphotochem.eu Flow chemistry can enhance safety, improve reproducibility, and facilitate scalability. acs.org
| Sustainability Principle | Application to this compound Synthesis |
| Catalysis | Use of highly efficient, recyclable, and earth-abundant metal catalysts. |
| Process Intensification | Adoption of flow reactors for improved heat and mass transfer, safety, and scalability. flowphotochem.eu |
| Waste Reduction | Development of one-pot or tandem reactions to minimize workup and purification steps. |
Design and Synthesis of Next-Generation Bicyclic Scaffolds with Tunable Properties
Beyond its role as a sugar mimic, the this compound framework can serve as the foundation for a new generation of bicyclic scaffolds with properties tailored for specific applications in medicinal chemistry and materials science.
Future design and synthesis efforts could focus on:
Pharmacophore Scaffolding: Using the rigid bicyclic core to present pharmacophoric elements in a defined three-dimensional orientation for drug discovery. The 3-azabicyclo[3.1.0]hexane core, for example, is a key feature in a range of biologically active compounds. acs.orgresearchgate.net
Tunable Electronics: Modifying the phenyl group with electron-donating or electron-withdrawing groups to tune the electronic properties of the molecule for applications in organic electronics.
Ligand Development: Synthesizing chiral derivatives for use as ligands in asymmetric catalysis, where the defined geometry could impart high levels of stereochemical induction.
Polymer Building Blocks: Creating functionalized monomers based on the scaffold for the synthesis of novel polymers with unique thermal or optical properties.
By pursuing these research avenues, the chemical community can unlock the full synthetic potential of this compound, transforming it from a specialized building block into a versatile platform for innovation across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
